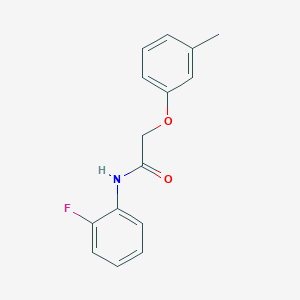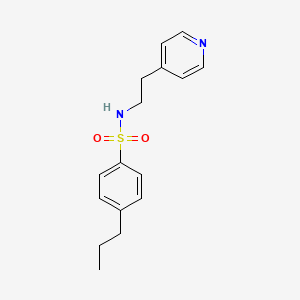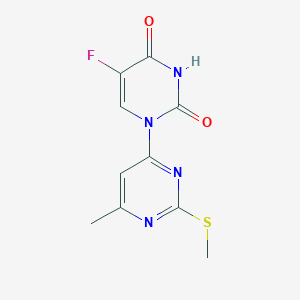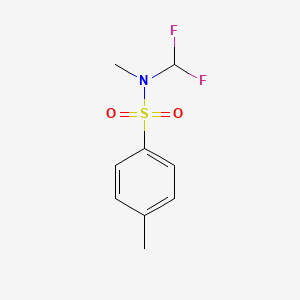![molecular formula C16H12BrN3O B5569316 1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5569316.png)
1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis of derivatives involving the quinazolinone structure often starts with bromoanthranilic acid, benzoyl chloride, and various substituted amino synthons. This process is demonstrated in the synthesis of novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones (Posinasetty et al., 2023).
- Another approach involves the alkylation of 3-phenylamino-2-thioxo-3H-quinazolin-4-one, leading to various quinazolinone derivatives with potential antimicrobial activity (Saleh et al., 2004).
Molecular Structure Analysis
- Detailed molecular structure analysis is conducted using techniques like density functional theory (DFT) and X-ray diffraction. This was exemplified in the study of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (Liu et al., 2022).
Chemical Reactions and Properties
- Quinazolinones undergo various chemical reactions leading to diverse derivatives. For instance, 2-phenyl-3-[2-(substituted amino) ethylamino] quinazolin-4(3H)-ones were synthesized from a multi-step synthesis starting from anthranilic acid (Alagarsamy et al., 2012).
Physical Properties Analysis
- The physical properties of quinazolinone derivatives are typically characterized through spectroscopy and crystallographic analysis. An example is the study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, where vibrational frequencies and molecular structure were analyzed (Mary et al., 2015).
Chemical Properties Analysis
- The chemical properties, such as reactivity and potential biological activity, are often predicted using computational tools and confirmed through in vitro assays. This was shown in the synthesis and profiling of 6-Bromo-2-Phenyl-3-Substituted Quinazolin-4(3H)-ones (Posinasetty et al., 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Quinazoline derivatives are synthesized through various methods, demonstrating the versatility and reactivity of these compounds in forming complex structures with potential applications in medicinal chemistry and materials science. For example, Chebanov et al. (2008) described regio- and chemoselective multicomponent protocols for synthesizing hexahydropyrazoloquinolinones and pyrazoloquinazolinones, highlighting the ability to tune chemical reactions to yield specific tricyclic condensation products. This methodological versatility underscores the compound's utility in creating diverse molecular frameworks for further exploration in pharmaceuticals and materials (Chebanov et al., 2008).
Biological Activities
The quinazoline nucleus is embedded in various biologically active compounds, including alkaloids, drugs, antibiotics, and agrochemicals. Hiral S. Tailor (2012) synthesized novel heterocyclic compounds derived from 6-Bromo-2-phenyl-4-H-3,1-benzoxazin-4-one, demonstrating antimicrobial properties. This work underscores the potential of quinazoline derivatives in contributing to the development of new antimicrobial agents (Hiral S. Tailor, 2012).
Mechanochemical Synthesis
Recent studies have explored solvent-free mechanochemical methods to synthesize quinazoline derivatives, further broadening the scope of their synthesis and potential applications. Shyamal Kanti Bera et al. (2022) used 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in mechanochemical C–N coupling reactions to synthesize benzimidazoles and quinazolin-4(3H)-ones, showcasing an environmentally friendly approach to generating these compounds (Shyamal Kanti Bera et al., 2022).
Anticancer and Antimicrobial Potentials
Quinazoline derivatives have shown promise in anticancer and antimicrobial applications. Antypenko et al. (2012) described the heterocyclization of 5-(2-aminophenyl)-1H-tetrazole leading to tetrazolo[1,5-c]quinazoline-5-thione S-derivatives, which exhibited significant antibacterial, antifungal, and antitumor activities, highlighting the therapeutic potential of quinazoline-based compounds (Antypenko et al., 2012).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical, chemical, and biological properties. While quinazoline derivatives are known for their biological activities, the specific safety and hazard information for “1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone” is not available in the retrieved sources .
Zukünftige Richtungen
Given the diverse biological activities of quinazoline derivatives, future research could focus on exploring the potential applications of “1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone” in various fields such as medicine, biology, and pesticides . Additionally, further studies could investigate the specific synthesis process, chemical reactions, mechanism of action, and safety profile of this compound.
Eigenschaften
IUPAC Name |
1-[3-[(6-bromoquinazolin-4-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c1-10(21)11-3-2-4-13(7-11)20-16-14-8-12(17)5-6-15(14)18-9-19-16/h2-9H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLSKRHPNIUXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5569251.png)
![[(1R)-2-methyl-1-({4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}carbonyl)propyl]amine dihydrochloride](/img/structure/B5569252.png)
![8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569263.png)

![8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569287.png)


![N'-(2,4-dichlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5569308.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B5569329.png)
